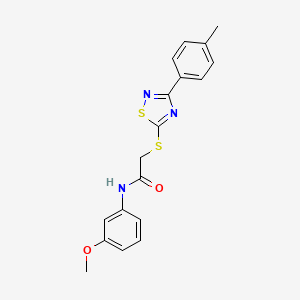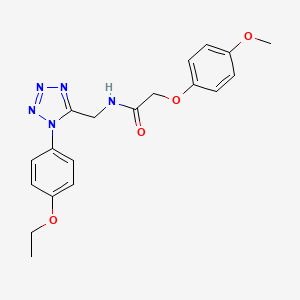
2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves several steps, including halogenation, ketalization, and catalytic hydrogenolysis. For instance, in the synthesis of a neuroleptic agent, a Friedel-Crafts reaction was used followed by ring-opening, ketalization, and benzylamination steps . Similarly, the synthesis of antibacterial agents and piperidine derivatives also involves multiple steps, including the use of catalysts like rhodium (II) acetate and reagents such as boron trifluoride etherate . These methods suggest that the synthesis of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" would likely involve halogenated intermediates and possibly a catalyst to promote the formation of the piperazine ring.
Molecular Structure Analysis
The molecular structure of compounds closely related to "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" includes various functional groups such as halogens, ketones, and piperidine or piperazine rings. These functional groups are known to influence the chemical reactivity and interactions of the molecule . The presence of electron-withdrawing groups like fluorine and chlorine can affect the electron density distribution within the molecule, potentially impacting its reactivity.
Chemical Reactions Analysis
The chemical reactions described in the papers include the use of halogenated intermediates and the formation of rings, such as piperidine derivatives . The presence of halogens in the molecule can make it susceptible to nucleophilic substitution reactions. Additionally, the ketone group can undergo various reactions, including condensation and reduction . These reactions are relevant to understanding the chemical behavior of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone".
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone" are not directly provided, the properties of similar compounds can be inferred. Halogenated compounds often have higher densities and boiling points compared to their non-halogenated counterparts . The presence of a ketone group can influence the compound's solubility in organic solvents and its reactivity in condensation reactions . The piperazine ring can contribute to the rigidity of the molecule and affect its binding to biological targets .
Wissenschaftliche Forschungsanwendungen
Arylcycloalkylamines and Arylpiperazine Derivatives
Synthesis and Evaluation of Ligands for D2-like Receptors Arylcycloalkylamines, including phenyl piperidines and piperazines, along with their arylalkyl substituents, play a crucial role in the potency and selectivity of binding affinity at D(2)-like receptors. These pharmacophoric groups are essential in the development of antipsychotic agents. This suggests that derivatives of the specified compound may have relevance in neuroscience, particularly in the context of receptor targeting and modulation (Sikazwe et al., 2009).
Piperazine Derivatives for Therapeutic Use Piperazine derivatives are significant in drug design due to their presence in a wide range of therapeutic agents, including antipsychotic, antidepressant, anticancer, and antiviral medications. Slight modifications to the piperazine nucleus can significantly affect the medicinal potential of these molecules, indicating that the compound might have various therapeutic applications, depending on the specific substitutions made to its structure (Rathi et al., 2016).
Fluorescent Chemosensors
Fluorescent Chemosensors Based on Diformylphenol Compounds based on diformylphenol, similar to the fluorophenol segment of the specified compound, have been developed as chemosensors for various analytes, including metal ions and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, suggesting potential research applications of the specified compound in environmental monitoring, biochemistry, and analytical chemistry (Roy, 2021).
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF2N2O/c1-12-5-6-13(19)11-16(12)22-7-9-23(10-8-22)18(24)17-14(20)3-2-4-15(17)21/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWBZQDVBWOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)

![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)




![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)
![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanamine](/img/structure/B2530977.png)
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)